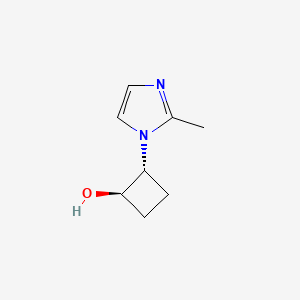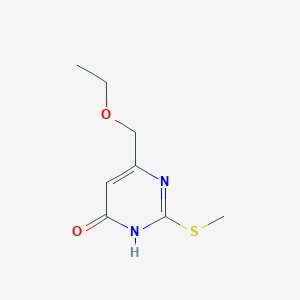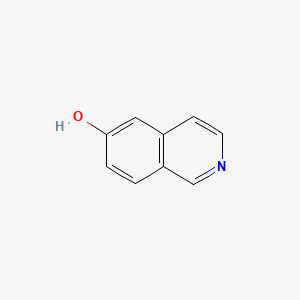![molecular formula C15H15NO3 B1493685 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 477859-27-1](/img/structure/B1493685.png)
3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
Übersicht
Beschreibung
3-[(2,4-Dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione, also known as 3DMAP, is a heterocyclic compound with a variety of uses in the scientific and medical fields. It is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other compounds, and as a catalyst in organic reactions. In addition, 3DMAP has been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a range of compounds, including pharmaceuticals and agrochemicals. It has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments. In addition, 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has been used as a catalyst in organic reactions, such as the synthesis of 2-amino-1,3-dimethylpyrrole.
Wirkmechanismus
The mechanism of action of 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is not yet fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the synthesis of certain compounds, such as fatty acids and cholesterol. In addition, 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has been shown to interact with certain proteins, such as the enzyme cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the synthesis of fatty acids and cholesterol, as well as to interact with certain proteins, such as cytochrome P450. In addition, 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has been shown to have anti-inflammatory and antioxidant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of applications. In addition, it has been shown to have a range of biochemical and physiological effects, which makes it useful for studying these effects. However, 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione also has some limitations. For example, it is not very stable and can react with other compounds, which can affect the results of experiments.
Zukünftige Richtungen
The potential future directions for 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione are numerous. It could be used to develop new pharmaceuticals and agrochemicals, as well as to study the biochemical and physiological effects of various compounds. In addition, 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione could be used to develop new catalysts for organic reactions. Finally, 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione could be used to study the mechanisms of action of various enzymes and proteins, which could lead to a better understanding of the physiological processes involved in drug metabolism.
Eigenschaften
IUPAC Name |
3-[(2,4-dimethylphenyl)iminomethyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-4-5-13(10(2)6-9)16-8-12-14(17)7-11(3)19-15(12)18/h4-8,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKHMCSEHPAUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=C(OC2=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)

![1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493610.png)
![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)
![1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493612.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)

![1-({[4-(2-Hydroxyethyl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493616.png)

![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)



![trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493625.png)